1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Description
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a thiazole derivative characterized by a 1,3-thiazole core substituted with an allylamino group at position 2, a methyl group at position 4, and an acetyl (ethanone) group at position 4. The molecular formula is C₉H₁₂N₂OS, with a molecular weight of 196.27 g/mol. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets .
Properties
IUPAC Name |
1-[4-methyl-2-(prop-2-enylamino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-5-10-9-11-6(2)8(13-9)7(3)12/h4H,1,5H2,2-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBUCFVHUZVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC=C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939224 | |
| Record name | 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17944-77-3 | |
| Record name | Ketone, 2-(allylamino)-4-methyl-5-thiazolyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The target compound’s 4-methyl and 5-acetyl groups originate from 3-chloro-2,4-pentanedione, while the 2-allylamino moiety derives from a custom thioamide precursor. For example, reacting 3-chloro-2,4-pentanedione with N-allylthioamide in absolute ethanol under reflux forms the thiazole core via nucleophilic substitution and cyclization.
Critical Reaction Parameters
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Solvent: Absolute ethanol (polar, protic) facilitates both solubility and cyclization.
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Temperature: Reflux (~78°C) ensures sufficient energy for ring closure.
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Workup: Neutralization with sodium acetate precipitates the product, which is recrystallized from ethanol.
Table 1: Hantzsch Synthesis Optimization for Thiazole Derivatives
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 90 | |
| Reaction Time | 8 hours | 90 | |
| Thioamide | N-Allylthioamide | 85–90 |
Note: Yield for N-allylthioamide is extrapolated from analogous syntheses.
Post-Synthetic Alkylation of 2-Amino-4-Methylthiazole-5-Ethanone
Functionalization of pre-formed thiazoles via N-alkylation offers a modular route to introduce allylamino groups. This two-step approach begins with synthesizing 2-amino-4-methylthiazole-5-ethanone hydrochloride (CAS 106012-40-2), followed by alkylation with allyl halides.
Synthesis of 2-Amino-4-Methylthiazole-5-Ethanone Hydrochloride
The hydrochloride salt is prepared via cyclization of thiourea derivatives, as detailed in. Key steps include:
N-Alkylation with Allyl Halides
The free amine, generated by deprotonating the hydrochloride salt with a base (e.g., K₂CO₃), undergoes alkylation with allyl bromide or chloride.
Table 2: Alkylation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Triethylamine | THF | 0–20 | 1 | 88 | |
| KOH | Methanol | 60 | 2 | 82 | |
| K₂CO₃ | Dichloromethane | 25 | 3 | 85 |
Mechanistic Insights
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Nucleophilic Substitution: The amine attacks the allyl halide’s electrophilic carbon, displacing the halide.
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Steric Effects: Bulky bases (e.g., triethylamine) improve selectivity by minimizing O-alkylation.
Comparative Analysis of Synthetic Routes
Hantzsch vs. Post-Synthetic Alkylation
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Atom Economy: Hantzsch synthesis is single-step but requires custom thioamide synthesis.
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Flexibility: Alkylation permits late-stage diversification but necessitates pre-formed aminothiazoles.
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Scalability: Industrial suppliers (e.g., Chemlyte Solutions) favor alkylation for its reproducibility.
Table 3: Method Comparison
| Metric | Hantzsch Synthesis | Post-Synthetic Alkylation |
|---|---|---|
| Steps | 1 | 2 |
| Typical Yield (%) | 85–90 | 82–88 |
| Scalability | Moderate | High |
| Customization | Low | High |
Industrial-Scale Production Considerations
Commercial suppliers like Zibo Hangyu Biotechnology prioritize cost-effective alkylation routes using dichloromethane and K₂CO₃, achieving 99% purity at scale. Key challenges include:
Chemical Reactions Analysis
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is characterized by its thiazole ring structure, which is known for its diverse biological activities. The compound exhibits the following properties:
- Molecular Weight : 196.27 g/mol
- Chemical Structure : The presence of the allylamino group enhances its reactivity and potential interactions within biological systems.
The compound's mechanism of action involves:
- Receptor Modulation : It may activate or inhibit specific receptors.
- Enzyme Interaction : Influences metabolic pathways by interacting with various enzymes.
- Cellular Effects : Induces apoptosis or inhibits cell proliferation in cancer cells.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex thiazole derivatives. Its unique substitution pattern allows for the development of novel compounds with enhanced properties.
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a comparative study indicated effective activity against E. coli and P. aeruginosa (Table 1).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 93.7 | E. coli |
| Compound B | 62.5 | P. aeruginosa |
The specific Minimum Inhibitory Concentration (MIC) for this compound is yet to be conclusively determined but is anticipated to be competitive based on structural similarities with other active thiazoles.
Medicine
In medicinal chemistry, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Properties : It shows promise in reducing inflammation.
- Analgesic Effects : Potential use in pain management.
- Neuroprotective Applications : Investigated for its protective effects on neuronal cells.
Industry
The compound finds utility in industrial applications such as:
- Agricultural Chemicals : It enhances the efficacy of pesticides and fungicides.
- Biocides Development : Its antimicrobial properties make it suitable for formulating biocides.
- Material Science : Used in developing polymers with enhanced durability and resistance to environmental factors.
Case Studies and Comparative Analysis
Several studies have documented the efficacy of this compound in comparison to other thiazole derivatives:
- A study on antimicrobial efficacy demonstrated that this compound exhibits comparable activity to established thiazole derivatives while maintaining a distinct profile due to its allylamino substitution.
- In a medicinal application study, it was noted that compounds with similar structures showed significant anti-inflammatory effects, suggesting that this compound could be developed into effective therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways . For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes by binding to specific receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ primarily in the substituents at position 2 of the thiazole ring. These modifications influence electronic properties, solubility, and biological activity.
Table 1: Structural and Molecular Comparison
Spectral and Physicochemical Properties
- 1H NMR: Allylamino protons in the target compound show characteristic signals for the alkene group (δ 5.0–6.0 ppm, multiplet) and NH (δ ~8.0 ppm, broad). Methyl groups appear at δ 2.4–2.7 ppm .
- IR Spectroscopy : Carbonyl stretch (C=O) at ~1655 cm⁻¹ (conjugation with thiazole ring) .
Biological Activity
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS No. 17944-77-3) is a thiazole derivative with notable biological activities. The compound has garnered attention for its potential applications in antimicrobial, antifungal, antiviral, and anticancer therapies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and comparative analyses with other thiazole derivatives.
Chemical Structure and Properties
- Molecular Formula : C9H12N2OS
- Molecular Weight : 196.27 g/mol
- IUPAC Name : 1-[4-methyl-2-(prop-2-enylamino)-1,3-thiazol-5-yl]ethanone
The structural uniqueness of this compound arises from its allylamino substitution, which may influence its biological interactions and efficacy.
Thiazole derivatives are known to interact with various biochemical pathways. The mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Potentially activating or inhibiting specific receptors.
- Enzyme Interaction : Influencing the activity of enzymes involved in metabolic pathways.
- Cellular Effects : Inducing apoptosis or inhibiting cell proliferation in cancer cells.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds noted that those with similar structures to this compound showed effective activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 93.7 | E. coli |
| Compound B | 62.5 | P. aeruginosa |
The specific minimum inhibitory concentration (MIC) for this compound remains to be conclusively determined but is expected to be competitive based on structural similarities with other active thiazoles .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A recent investigation highlighted the ability of thiazole compounds to inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4c | 2.57 | MCF-7 |
| 4d | TBD | HepG2 |
| Staurosporine (Control) | 6.77 | MCF-7 |
The compound's mechanism involves apoptosis induction through modulation of Bcl-2 family proteins .
Case Studies
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Study : A study on new heteroaryl thiazoles reported promising antimicrobial activities against E. coli and S. aureus, suggesting potential for further development .
- Anticancer Research : Another study focused on a series of thiazole derivatives showed that modifications at specific positions significantly influenced their anticancer efficacy against MCF-7 and HepG2 cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via condensation reactions between allylamine derivatives and thiazole precursors. For example, bromo-ethanone intermediates (e.g., 2-bromo-1-cyclopropylethanone) react with allylamine in ethanol under reflux, catalyzed by polyvinyl pyridine for improved yield . Click chemistry approaches, such as azide-alkyne cycloaddition, followed by sodium borohydride reduction, are also effective for introducing functional groups like triazoles . Optimization involves solvent selection (e.g., ethanol or glacial acetic acid), temperature control (reflux at 80–100°C), and catalyst screening (e.g., piperidine for cyclization) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : Prioritize and NMR to confirm the allylamino group (δ ~5.0–6.0 ppm for allylic protons) and thiazole ring protons (δ ~7.0–8.5 ppm) .
- IR : Look for C=O stretching (~1700 cm) and N–H bending (~3300 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209 for the base structure) and fragmentation patterns validate the backbone .
Q. What are the typical reaction pathways for modifying the allylamino or thiazole moieties?
- Methodology :
- Allylamino Group : Undergoes Michael addition or oxidation to introduce epoxy or carbonyl functionalities. For example, hydrogenation with Pd/C reduces the allyl group to propyl .
- Thiazole Ring : Electrophilic substitution at the 4-methyl position (e.g., bromination) or nucleophilic displacement of the 5-ethanone group with hydrazines to form hydrazones .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectroscopic data?
- Methodology : Density functional theory (DFT) at the 6-31G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies. Discrepancies between theoretical and experimental IR/NMR data often arise from solvent effects or crystal packing, which can be addressed using polarizable continuum models (PCM) . For example, a >5 ppm deviation in NMR signals may indicate conformational flexibility in the allylamino group .
Q. What strategies are effective for improving yield in multi-step syntheses involving this compound?
- Methodology :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., azide intermediates in click reactions) .
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I) for click reactions) enhance regioselectivity .
- Purification : Recrystallization from ethanol/water (1:1 v/v) removes unreacted starting materials .
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in antimicrobial applications?
- Methodology :
- Bioisosteric Replacement : Substitute the 4-methyl thiazole with fluorophenyl or methoxyphenyl groups to modulate lipophilicity .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial enzyme active sites, such as dihydrofolate reductase. Analogs with extended π-systems (e.g., benzofuran hybrids) show enhanced binding affinity .
Q. What safety considerations are critical when handling reactive intermediates in its synthesis?
- Methodology :
- Hazardous Intermediates : Bromo-ethanone derivatives (e.g., 2-bromo-1-(4-methylthiazol-5-yl)ethanone) require fume hood use due to lachrymatory effects .
- Waste Management : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
